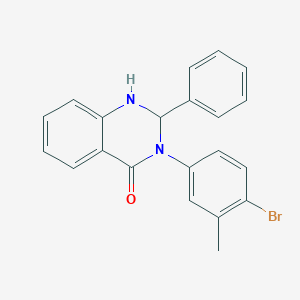![molecular formula C18H20O7 B298668 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B298668.png)
8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, also known as TMB-7, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMB-7 is a spirolactone derivative that exhibits a unique spirocyclic structure, which makes it an attractive target for chemical synthesis and biological evaluation.
Wirkmechanismus
The mechanism of action of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is not fully understood, but it is believed to involve the formation of covalent adducts with specific amino acid residues in the target protein. This covalent modification can lead to changes in protein conformation, stability, and activity, which can in turn affect downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione vary depending on the specific protein target and the cellular context. Some studies have shown that 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione can induce apoptosis in cancer cells by targeting specific anti-apoptotic proteins, while others have demonstrated its ability to inhibit the activity of enzymes involved in inflammatory pathways. 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione in lab experiments include its high potency, selectivity, and stability. 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione can be easily synthesized in large quantities and has a long shelf life, making it a cost-effective and reliable tool for studying protein function. However, one of the limitations of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is its potential for off-target effects, as covalent modification of non-specific proteins can lead to unwanted cellular responses.
Zukünftige Richtungen
There are many potential future directions for research on 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione. One area of interest is the development of new synthetic methods for 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione derivatives with improved potency and selectivity. Another direction is the identification of new protein targets for 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and the characterization of their biological function. Additionally, the use of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione in combination with other chemical probes or drugs could lead to the development of new therapeutic strategies for various diseases.
Synthesemethoden
The synthesis of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione involves a multi-step process that typically starts with the reaction of 2,4,5-trimethoxybenzaldehyde with cyclohexanone to form a key intermediate, which is then subjected to a series of transformations to yield the final product. The synthesis of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been optimized by many research groups, and several efficient and scalable methods have been reported.
Wissenschaftliche Forschungsanwendungen
8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been studied for its potential applications in a wide range of scientific fields, including medicinal chemistry, drug discovery, and chemical biology. One of the most promising applications of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is as a chemical probe for studying the biological function of protein targets. 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been shown to selectively bind to specific proteins and modulate their activity, making it a valuable tool for investigating the role of these proteins in various biological processes.
Eigenschaften
Produktname |
8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione |
|---|---|
Molekularformel |
C18H20O7 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
8-[(2,4,5-trimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C18H20O7/c1-21-13-10-15(23-3)14(22-2)9-11(13)8-12-16(19)24-18(25-17(12)20)6-4-5-7-18/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
GIJLQRFKIBMSPK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C=C2C(=O)OC3(CCCC3)OC2=O)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C=C2C(=O)OC3(CCCC3)OC2=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298588.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298601.png)
![N-[4-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B298602.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)
![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide](/img/structure/B298611.png)